molecular formula C7H13F2NO B1427897 1-(2,2-Difluoroethyl)piperidin-4-ol CAS No. 1248029-58-4

1-(2,2-Difluoroethyl)piperidin-4-ol

Cat. No.: B1427897
CAS No.: 1248029-58-4
M. Wt: 165.18 g/mol
InChI Key: ZLNOIWDWSGHFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)piperidin-4-ol is an organic compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol It is characterized by the presence of a piperidine ring substituted with a 2,2-difluoroethyl group and a hydroxyl group at the 4-position

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)piperidin-4-ol typically involves the reaction of piperidine with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)piperidin-4-ol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)piperidin-4-ol can be compared with other similar compounds, such as:

The unique combination of the difluoroethyl group and the piperidine ring in this compound provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h6-7,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNOIWDWSGHFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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